molecular formula C8H3ClFNO2 B2838877 4-chloro-5-fluoro-1H-indole-2,3-dione CAS No. 84378-94-9

4-chloro-5-fluoro-1H-indole-2,3-dione

Cat. No.: B2838877
CAS No.: 84378-94-9
M. Wt: 199.57
InChI Key: SWUGYKGLXFMLEN-UHFFFAOYSA-N
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Description

4-chloro-5-fluoro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 5 positions, respectively, on the indole ring, and a dione functional group at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-fluoro-1H-indole-2,3-dione typically involves the halogenation of indole derivatives. One common method includes the reaction of indole with chlorinating and fluorinating agents under controlled conditions. For example, the use of N-chlorosuccinimide and Selectfluor can introduce chlorine and fluorine atoms, respectively, into the indole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, oxidation, and cyclization steps, carried out under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-fluoro-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

4-chloro-5-fluoro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-5-fluoro-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indole-2,3-dione
  • 5-fluoro-1H-indole-2,3-dione
  • 4,5-dichloro-1H-indole-2,3-dione

Uniqueness

4-chloro-5-fluoro-1H-indole-2,3-dione is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

4-chloro-5-fluoro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUGYKGLXFMLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To concentrated H2SO4 (100 ml) at 65° C. was added N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)ethanamide (19.45 g, 90 mmol) portionwise. The mixture was heated at 90° C. for 1.5 h. The mixture was cooled to room temperature, poured onto ice, and stirred for 10 min. The solid was collected by filtration, washed with water, and air dried to afford 6-chloro-5-fluoro-1H-indole-2,3-dione and 4-chloro-5-fluoro-1H-indole-2,3-dione as a mixture of regioisomers (15.5 g, 86% yield). This material was used without further purification.
Name
N-(3-chloro-4-fluorophenyl)-2-(hydroxyimino)ethanamide
Quantity
19.45 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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